![molecular formula C18H17N3O4 B5646898 N-(2,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5646898.png)
N-(2,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis of related compounds involves specific processes like reduction, acetylation, ethylation, and condensation. These methods yield high purity compounds and are suitable for scale-up production (Fenga, 2007).
Molecular Structure Analysis
- The molecular structure of similar compounds is often confirmed using techniques such as NMR, HRMS, FT-IR spectroscopy, and X-ray diffraction. Density Functional Theory (DFT) is also used to calculate molecular structures and compare them with experimental values (Geng et al., 2023).
Chemical Reactions and Properties
- Related compounds exhibit specific chemical reactions and properties. For instance, N-(2,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide might undergo reactions characteristic of its functional groups, similar to the properties observed in compounds like N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (Fujimaki et al., 1988).
Physical Properties Analysis
- The physical properties of such compounds are often analyzed using spectroscopic techniques and X-ray crystallography. These methods reveal details like crystal structure, which is vital for understanding the compound’s physical behavior (Sharma et al., 2018).
Chemical Properties Analysis
- The chemical properties can be inferred from studies on similar compounds. Techniques like molecular docking analysis can offer insights into the compound's potential interactions and chemical behavior (Mehta et al., 2019).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1-oxophthalazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-13-7-8-15(16(9-13)25-2)20-17(22)11-21-18(23)14-6-4-3-5-12(14)10-19-21/h3-10H,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHVLEMVWWCTCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.